Methysticin

Übersicht

Beschreibung

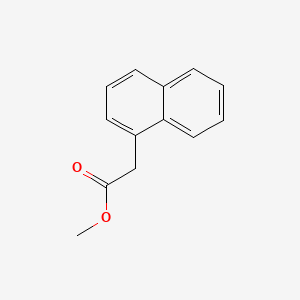

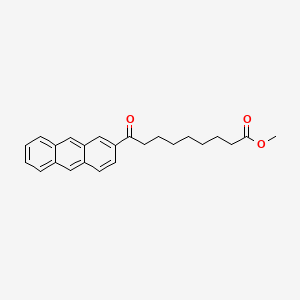

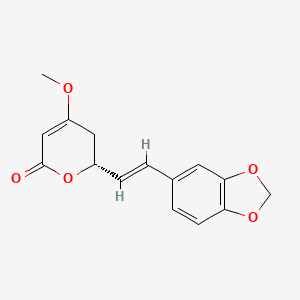

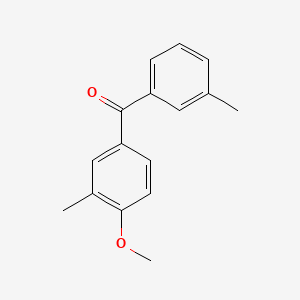

Methysticin is one of the six major kavalactones found in the kava plant (Piper methysticum). It is known for its anxiolytic and sedative properties, which are attributed to its ability to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system . This compound has a chemical formula of C15H14O5 and a molar mass of 274.272 g/mol .

Wissenschaftliche Forschungsanwendungen

Methysticin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the reactivity of kavalactones.

Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.

Industry: Utilized in the production of dietary supplements and herbal remedies

Wirkmechanismus

Target of Action

Methysticin, a major kavalactone found in the kava plant, primarily targets the hepatic enzyme CYP1A1 . This enzyme plays a crucial role in the metabolism of certain substances in the body. This compound also activates Nrf2 in neurons and astroglia, which is involved in cellular responses to oxidative stress .

Mode of Action

This compound interacts with its targets in several ways. It induces the function of the hepatic enzyme CYP1A1 . This interaction is believed to be responsible for some of the compound’s pharmacological effects. This compound also potentiates GABA A receptor activity , contributing to the overall anxiolytic profile of the kava plant . Furthermore, it inhibits the peak amplitude of voltage-gated Na+ channels in hippocampal neurons .

Biochemical Pathways

This compound affects several biochemical pathways. It induces the function of the hepatic enzyme CYP1A1, which is involved in the toxification of benzo[a]pyrene into a highly carcinogenic substance . This compound also activates the aryl hydrocarbon receptor (AhR) signaling pathway . This activation leads to the induction of CYP1A1, suggesting a potential interaction between kava or kavalactones and CYP1A1-mediated chemical carcinogenesis .

Pharmacokinetics

It is known that the compound’s lipophilic nature allows it to remain in the lipid membrane and potentially influence a variety of cell surface receptors . This characteristic may affect the compound’s bioavailability and its impact on the body.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have anxiolytic, analgesic, muscle relaxant, and mild anaesthetic effects . Other documented actions include sedation, euphoria, and both anticonvulsant and neuroprotective activity . These effects are believed to be due to the activity of the compounds present in the lipid-soluble fraction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in cultivated Kava plants, kavapyrone levels, which include this compound, appear to increase with irrigation and mineral nutrient supplementation . This suggests that the environment in which the Kava plant grows can impact the concentration of this compound and, consequently, its pharmacological effects.

Biochemische Analyse

Biochemical Properties

Methysticin has been shown to interact with several enzymes and proteins. It has been suggested that this compound and the related compound dihydrothis compound have CYP1A1 inducing effects . This interaction with the CYP1A1 enzyme could be responsible for their toxicity .

Cellular Effects

This compound has been shown to have various effects on cells. It has been suggested to potentiate GABA A receptor activity, contributing to the overall anxiolytic profile of the kava plant . This indicates that this compound can influence cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It induces the function of the hepatic enzyme CYP1A1 . This enzyme is involved in the toxification of benzo[a]pyrene into (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide, a highly carcinogenic substance .

Metabolic Pathways

This compound is involved in several metabolic pathways. The metabolic pathways of this compound involve oxidative ring opening of 1,3-benzodioxole forms, which subsequently undergoes glucuronidation, methylation, and sulfation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methysticin umfasst mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfolgt hauptsächlich durch die Extraktion der Kavawurzel. Die Wurzeln werden geerntet, getrocknet und zu einem feinen Pulver gemahlen. Die Kavalactone, einschließlich this compound, werden dann mit Lösungsmitteln wie Ethanol oder Aceton extrahiert. Der Extrakt wird dann mit Techniken wie Chromatographie weiter gereinigt, um this compound zu isolieren .

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Catecholderivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in Dihydrothis compound umwandeln.

Substitution: This compound kann Substitutionsreaktionen, insbesondere an der Methoxygruppe, eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Halogenide oder Amine.

Hauptprodukte, die gebildet werden

Oxidation: Catecholderivate.

Reduktion: Dihydrothis compound.

Substitution: Verschiedene substituierte Methysticinderivate.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Als Modellverbindung zur Untersuchung der Reaktivität von Kavalactonen verwendet.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf Neurotransmittersysteme und potenzieller neuroprotektiver Eigenschaften.

Industrie: Zur Herstellung von Nahrungsergänzungsmitteln und pflanzlichen Heilmitteln verwendet

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Modulation des GABA-A-Rezeptors aus. Es wirkt als ein positiver allosterischer Modulator und verstärkt die Bindung von GABA an seine Rezeptorstelle und potenziert die inhibitorische Neurotransmission. Dieser Mechanismus führt zu anxiolytischen und sedativen Wirkungen, die denen von Benzodiazepinen ähneln, jedoch ohne die damit verbundenen Risiken von Toleranz und Abhängigkeit .

Analyse Chemischer Reaktionen

Types of Reactions

Methysticin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form catechol derivatives.

Reduction: Reduction reactions can convert this compound to dihydrothis compound.

Substitution: This compound can undergo substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

Oxidation: Catechol derivatives.

Reduction: Dihydrothis compound.

Substitution: Various substituted this compound derivatives.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dihydromethysticin: Ähnliche Struktur, aber ohne Doppelbindung an der C7-Position.

Kavain: Ein weiteres wichtiges Kavalacton mit anxiolytischen Eigenschaften.

Dihydrokavain: Ähnlich wie Kavain, aber mit einer reduzierten Doppelbindung.

Yangonin: Ein weiteres Kavalacton mit einzigartigen pharmakologischen Eigenschaften

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner starken Modulation des GABA-A-Rezeptors und seiner Fähigkeit, das Leberenzym CYP1A1 zu induzieren. Diese Induktion ist bedeutsam, da sie eine Rolle beim Metabolismus verschiedener Xenobiotika und endogener Verbindungen spielt .

Eigenschaften

IUPAC Name |

(2R)-2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-6,8,11H,7,9H2,1H3/b4-2+/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEXBOVBADJOQH-FWEMWIAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)O[C@H](C1)/C=C/C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5033674 | |

| Record name | Methysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-85-2 | |

| Record name | (+)-Methysticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methysticin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methysticin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYSTICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M832AIJ6HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetate](/img/structure/B1676422.png)